2,4-Bis(pentachlorophenoxy)quinazoline
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Overview
Description
2,4-Bis(pentachlorophenoxy)quinazoline is a complex organic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound is characterized by its unique structure, which includes two pentachlorophenoxy groups attached to a quinazoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(pentachlorophenoxy)quinazoline typically involves the reaction of 2,4-dichloroquinazoline with pentachlorophenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution of chlorine atoms with pentachlorophenoxy groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(pentachlorophenoxy)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentachlorophenoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinazoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with different functional groups.
Scientific Research Applications
2,4-Bis(pentachlorophenoxy)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2,4-Bis(pentachlorophenoxy)quinazoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2,4-Dichloroquinazoline: A precursor in the synthesis of 2,4-Bis(pentachlorophenoxy)quinazoline.
Pentachlorophenol: A reagent used in the synthesis of the compound.
Other Quinazoline Derivatives: Compounds like erlotinib and gefitinib, which are used in cancer treatment.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its multiple chlorine atoms and quinazoline core make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
61067-67-2 |
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Molecular Formula |
C20H4Cl10N2O2 |
Molecular Weight |
658.8 g/mol |
IUPAC Name |
2,4-bis(2,3,4,5,6-pentachlorophenoxy)quinazoline |
InChI |
InChI=1S/C20H4Cl10N2O2/c21-7-9(23)13(27)17(14(28)10(7)24)33-19-5-3-1-2-4-6(5)31-20(32-19)34-18-15(29)11(25)8(22)12(26)16(18)30/h1-4H |
InChI Key |
NMFFGRBEXFRUKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)OC4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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